molecular formula C14H23O2P B14741211 Phosphinic acid, (2-methylpropyl)phenyl-, 2-methylpropyl ester CAS No. 2521-22-4

Phosphinic acid, (2-methylpropyl)phenyl-, 2-methylpropyl ester

Cat. No.: B14741211
CAS No.: 2521-22-4
M. Wt: 254.30 g/mol
InChI Key: PXAHKSXHLBDPMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phosphinic acid, (2-methylpropyl)phenyl-, 2-methylpropyl ester is a chemical compound with the molecular formula C10H15O2P. It is a derivative of phosphinic acid, where the hydrogen atoms are replaced by a phenyl group and a 2-methylpropyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphinic acid, (2-methylpropyl)phenyl-, 2-methylpropyl ester typically involves the esterification of phosphinic acid with 2-methylpropyl alcohol in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. The process involves the continuous addition of reactants and removal of products, which allows for efficient production and minimizes the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

Phosphinic acid, (2-methylpropyl)phenyl-, 2-methylpropyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Phosphinic acid, (2-methylpropyl)phenyl-, 2-methylpropyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of phosphinic acid, (2-methylpropyl)phenyl-, 2-methylpropyl ester involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved include the inhibition of phosphatase enzymes, which play a crucial role in cellular signaling .

Comparison with Similar Compounds

Similar Compounds

    Diisobutyl phthalate: A phthalate ester used as a plasticizer.

    Isobutyl lactate: An ester used as a solvent.

    Isobutyl palmitate: An ester used in cosmetics.

Uniqueness

Phosphinic acid, (2-methylpropyl)phenyl-, 2-methylpropyl ester is unique due to its specific structure, which imparts distinct chemical and physical properties. Unlike other similar compounds, it has a phosphinic acid backbone, which makes it a valuable reagent in various chemical reactions and applications .

Properties

CAS No.

2521-22-4

Molecular Formula

C14H23O2P

Molecular Weight

254.30 g/mol

IUPAC Name

[2-methylpropoxy(2-methylpropyl)phosphoryl]benzene

InChI

InChI=1S/C14H23O2P/c1-12(2)10-16-17(15,11-13(3)4)14-8-6-5-7-9-14/h5-9,12-13H,10-11H2,1-4H3

InChI Key

PXAHKSXHLBDPMN-UHFFFAOYSA-N

Canonical SMILES

CC(C)COP(=O)(CC(C)C)C1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.